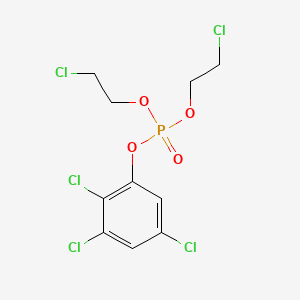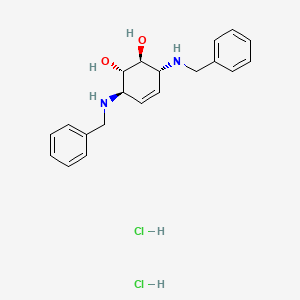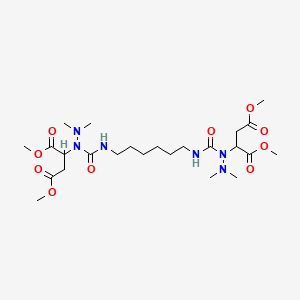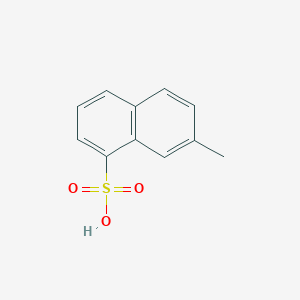
7-Methyl-1-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-naphthalenesulfonic acid: is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the seventh position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 7-methylnaphthalene. The process begins with the methylation of naphthalene to form 7-methylnaphthalene, followed by sulfonation using sulfuric acid or oleum. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 7-methylnaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds.
Scientific Research Applications
Chemistry: 7-Methyl-1-naphthalenesulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a precursor for the production of naphthalene-based sulfonic acids and their derivatives.
Biology and Medicine: In biological research, this compound is used to study the interactions of sulfonic acids with biological molecules. It is also explored for its potential antibacterial and antifungal properties.
Industry: Industrially, this compound is used in the manufacture of surfactants, detergents, and dispersing agents. It is also employed in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 7-Methyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid: Similar structure but lacks the methyl group at the seventh position.
2-Naphthalenesulfonic acid: Sulfonic acid group is attached to the second position of the naphthalene ring.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains additional functional groups, making it more complex.
Uniqueness: 7-Methyl-1-naphthalenesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
91344-81-9 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
7-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
BXJIZCYGEBTLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


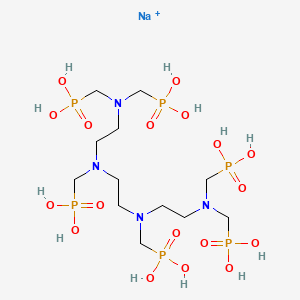
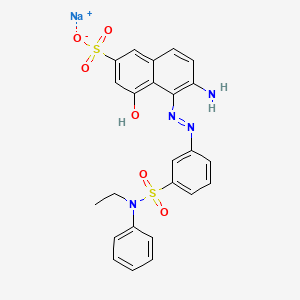
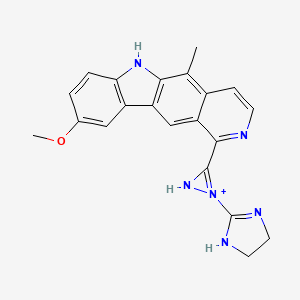
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
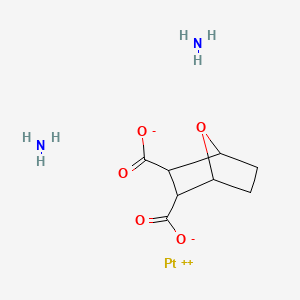
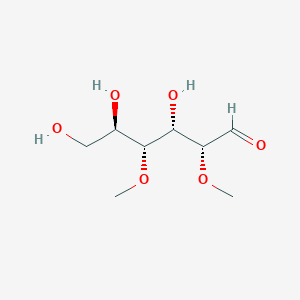

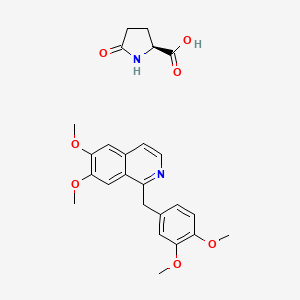
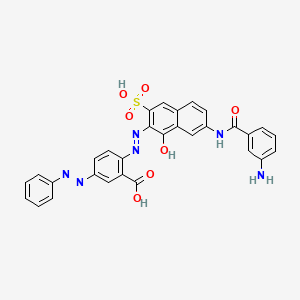
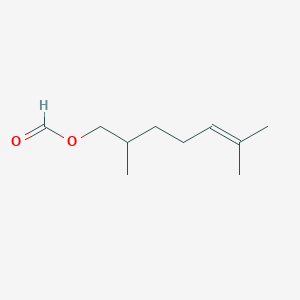
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
